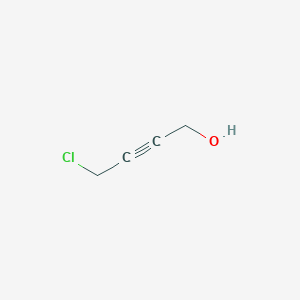
4-Chloro-2-butyn-1-ol
Übersicht
Beschreibung
4-Chloro-2-butyn-1-ol is a chemical compound with the molecular formula C4H5ClO . It has an average mass of 104.535 Da and a monoisotopic mass of 104.002892 Da .
Synthesis Analysis
The synthesis of 4-Chloro-2-butyn-1-ol involves the sequential treatment of optically active terminal propargylic alcohols with n-BuLi/(HCHO)n and regioselective chlorination . An alternative for the synthesis of the corresponding optically active propargylic alcohols is the Novozym 435-catalyzed kinetic resolution of these racemic 4-chloro-2-butyn-1-ols .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-butyn-1-ol consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2 . Chemical Reactions Analysis
The subsequent reaction of these optically active 4-chloro-2-butyn-1-ols with the corresponding Grignard reagents under the catalysis of 5 mol % of CuCN afforded the optically active secondary 2,3-allenols in good yields with up to >99% ee .Physical And Chemical Properties Analysis
4-Chloro-2-butyn-1-ol has a density of 1.2±0.1 g/cm3, a boiling point of 199.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has a molar refractivity of 25.0±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 86.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Application Summary
4-Chloro-2-butyn-1-ol is used as a building block in organic synthesis . It can be used to produce 2-butyn-1-ol through a series of reactions .
Method of Application
The conversion of 4-Chloro-2-butyn-1-ol to 2-butyn-1-ol involves the following steps :
Results and Outcomes
The yield of 2-butyn-1-ol from this process is reported to be between 75% and 85% .
Preparation of Allenes
Application Summary
4-Chloro-2-butyn-1-ol is used in the preparation of allenes .
Method of Application
The specific method of application for this use is not detailed in the sources. However, allenes are typically synthesized through the dehydrohalogenation of certain halogenated compounds. In this case, 4-Chloro-2-butyn-1-ol could potentially be used as a starting material for such reactions.
Results and Outcomes
The specific results and outcomes of this application are not detailed in the sources. However, the successful synthesis of allenes would provide a valuable class of compounds that are used in various chemical reactions and have applications in pharmaceuticals and materials science.
Synthesis of Homocoupling Products
Application Summary
2-Butyn-1-ol, which can be synthesized from 4-Chloro-2-butyn-1-ol, has been used in the synthesis of homocoupling products .
Method of Application
The specific method of application for this use is not detailed in the sources. However, homocoupling reactions typically involve the coupling of two identical organic substrates to form a new compound. In this case, 2-butyn-1-ol could potentially be used as a substrate for such reactions.
Results and Outcomes
The specific results and outcomes of this application are not detailed in the sources. However, the successful synthesis of homocoupling products would provide a valuable class of compounds that are used in various chemical reactions and have applications in pharmaceuticals and materials science.
Synthesis of Macrocyclic Ethers
Application Summary
2-Butyn-1-ol, which can be synthesized from 4-Chloro-2-butyn-1-ol, has been used in the synthesis of macrocyclic ethers .
Method of Application
The specific method of application for this use is not detailed in the sources. However, macrocyclic ethers are typically synthesized through metathesis reactions of cyclohexanes and cyclohexenes with allylic and propargylic side chains .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chlorobut-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUJAOFSZSEVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157804 | |
| Record name | 2-Butyn-1-ol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-butyn-1-ol | |
CAS RN |
13280-07-4 | |
| Record name | 4-Chloro-2-butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyn-1-ol, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyn-1-ol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobut-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



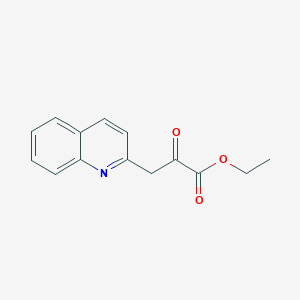
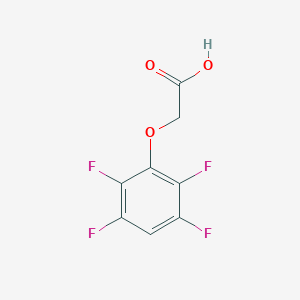
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
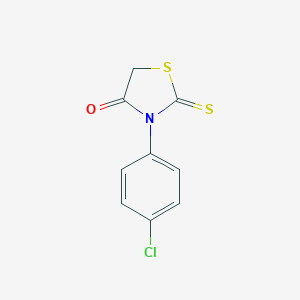
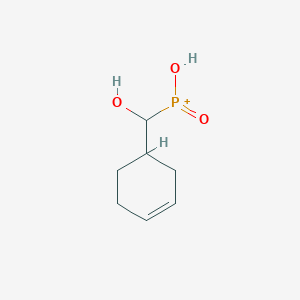
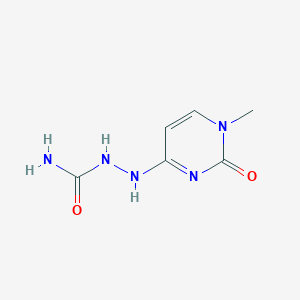
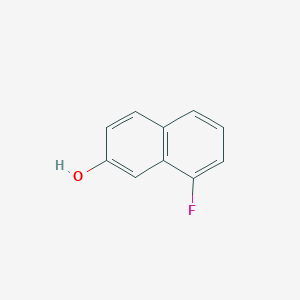
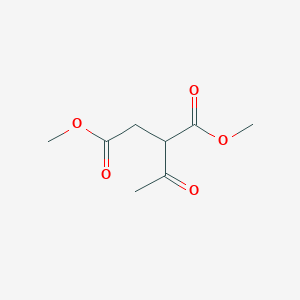
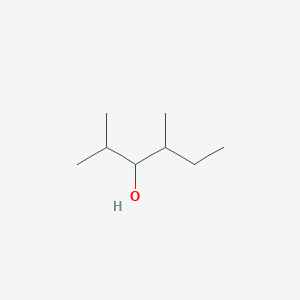
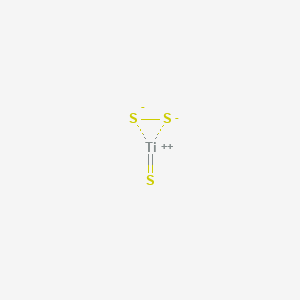
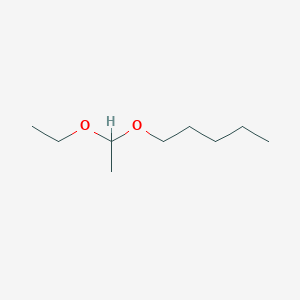
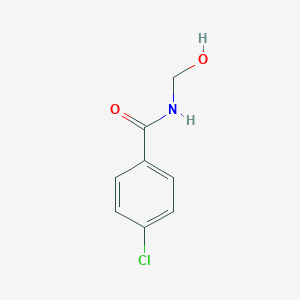

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)